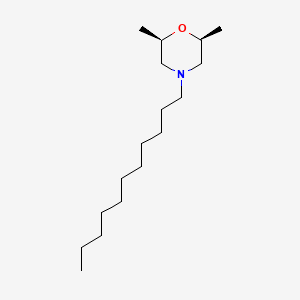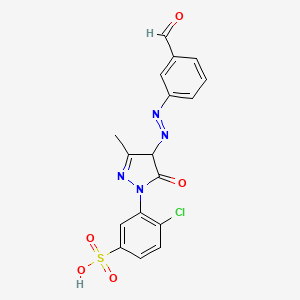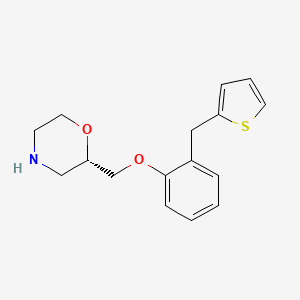
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-chlorophenyl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including urea, chloroethyl, oxazaphosphorin, and chlorophenyl, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the oxazaphosphorin ring: This step might involve the reaction of a suitable amine with a chloroethyl phosphate derivative under controlled conditions.
Introduction of the urea group: This can be achieved by reacting an isocyanate with an amine-containing intermediate.
Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxazaphosphorin ring suggests potential oxidation reactions, possibly leading to the formation of phosphine oxides.
Reduction: Reduction reactions might target the chloroethyl groups, potentially converting them to ethyl groups.
Substitution: The chloroethyl and chlorophenyl groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) might be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols might be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of chloroethyl groups known for their cytotoxic effects.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
DNA Alkylation: The chloroethyl groups might alkylate DNA, leading to cytotoxic effects.
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites or by modifying key amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Uniqueness
The unique combination of functional groups in “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development.
Properties
CAS No. |
97139-31-6 |
|---|---|
Molecular Formula |
C14H20Cl3N4O4P |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl3N4O4P/c15-5-7-20(8-6-16)26(24)19-13(4-9-25-26)21(23)14(22)18-12-3-1-2-11(17)10-12/h1-3,10,13,23H,4-9H2,(H,18,22)(H,19,24) |
InChI Key |
VQFPCEICHMJPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)Cl)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)










